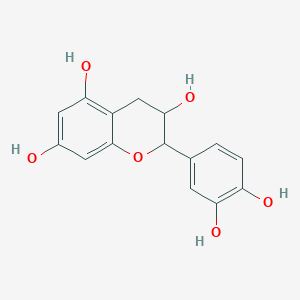

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

概述

描述

准备方法

合成路线和反应条件: 表儿茶素可以通过多种方法合成,包括从天然来源中提取和纯化。 一种常见的方法是用 80°C 的水从茶叶中提取儿茶素 40 分钟,然后用水/氯仿分离以去除咖啡因等杂质 . 另一种方法将固相萃取和疏水性深共熔溶剂与高效液相色谱法结合起来,用于提取和定量儿茶素和表儿茶素 .

工业生产方法: 表儿茶素的工业生产通常涉及从茶叶和可可等植物来源中进行大规模提取。 该过程包括浸渍、过滤和纯化等步骤,以获得高纯度的表儿茶素。 采用高效液相色谱和固相萃取等先进技术,以确保最终产品的质量和一致性 .

化学反应分析

反应类型: 表儿茶素会发生各种化学反应,包括氧化、还原和取代。 它以其抗氧化特性而闻名,这涉及中和自由基并防止氧化损伤 .

常用试剂和条件: 与表儿茶素反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保化合物的稳定性和功效 .

主要生成产物: 表儿茶素反应产生的主要产物包括化合物的各种氧化和还原形式。 这些产物保留了表儿茶素的抗氧化特性,并有助于其整体健康益处 .

科学研究应用

表儿茶素在化学、生物学、医学和工业等领域具有广泛的科学研究应用。 在化学领域,它因其抗氧化特性和防止氧化损伤的潜力而受到研究 . 在生物学领域,表儿茶素已知可以促进骨骼肌分化并抵消蛋白质降解途径 . 在医学领域,它已被研究用于其改善认知功能、支持心血管健康和增强运动表现的潜力 . 此外,表儿茶素因其健康益处和天然抗氧化剂而被用于食品和饮料行业 .

作用机制

相似化合物的比较

表儿茶素是儿茶素家族的一部分,该家族包括类似的化合物,如表没食子儿茶素没食子酸酯、表没食子儿茶素和没食子儿茶素 . 虽然所有这些化合物都具有抗氧化特性,但表儿茶素在穿越血脑屏障和生物利用度高方面是独一无二的 . 另一方面,表没食子儿茶素没食子酸酯以其更强的抗氧化作用而闻名,但没有像表儿茶素那样表现出相同的生物利用度 . 表儿茶素的独特特性使其成为各种健康应用中的一种宝贵化合物。

类似化合物的列表:- 表没食子儿茶素没食子酸酯

- 表没食子儿茶素

- 没食子儿茶素

- 儿茶素

表儿茶素的独特特性和广泛的应用使其成为科学研究和工业中备受关注的化合物。

生物活性

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly referred to as DCT, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DCT, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DCT is a chroman derivative characterized by the presence of three hydroxyl groups at positions 3, 5, and 7. Its structure can be represented as follows:

This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects against various diseases.

Antioxidant Activity

DCT exhibits strong antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate that DCT has a potent ability to neutralize free radicals compared to other known antioxidants like quercetin.

Anticancer Activity

Research has demonstrated that DCT possesses anticancer properties. In a study involving MCF-7 breast cancer cells, DCT was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

- Concentration Range : 10-100 µM

- Inhibition Rate : Up to 70% at 100 µM after 48 hours

- Mechanism : Apoptosis via caspase-3 activation

Anti-inflammatory Effects

DCT has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, DCT significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions.

Inflammation Model Results

- Paw Edema Reduction : 50% at a dose of 20 mg/kg

- Mechanism : Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α)

Pharmacokinetics

The pharmacokinetic profile of DCT indicates good bioavailability and rapid absorption when administered orally. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | ~75% |

| Peak Concentration | 15 µg/mL |

Safety and Toxicology

Toxicological assessments have shown that DCT has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg. Long-term studies are ongoing to further evaluate chronic exposure effects.

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] L-Epicatechin, along with other compounds found in Tetrastigma hemsleyanum, demonstrates an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. Molecular docking studies suggest that L-Epicatechin exhibits a strong binding affinity to specific amino acid sites on PI3K and mTOR proteins. This interaction disrupts the pathway, ultimately hindering tumor growth.

A: [] Yes, research suggests that L-Epicatechin can stimulate nitric oxide production in human coronary artery endothelial cells. This effect is time- and dose-dependent, peaking at 1 &mgrmol/L concentration after 10 minutes of treatment.

A: [] L-Epicatechin is one of the phenolic substrates present in betel nut kernel that undergoes enzymatic oxidation by polyphenol oxidase (PPO). This oxidation process contributes to the browning observed in betel nut kernels during storage.

ANone: The molecular formula of L-Epicatechin is C15H14O6, and its molecular weight is 290.26 g/mol.

A: [] L-Epicatechin, as a significant component of Myrtus communis L. leaf extract, demonstrates antioxidant properties that can protect oil-in-water emulsions from oxidation. When incorporated into alginate spheres and films, the extract, and thus L-Epicatechin, effectively prevents lipid oxidation in the emulsions.

A: [] Computational models can be used to predict the anti-inflammatory activity, cytotoxicity, and metabolism of L-Epicatechin. These models can be useful in understanding the potential therapeutic benefits and risks of L-Epicatechin.

A: [] Treatment of peaches with citric acid helps maintain higher levels of L-Epicatechin, along with chlorogenic acid, neochlorogenic acid, and catechin, throughout the storage period compared to untreated peaches. This suggests that citric acid treatment can enhance the stability of these beneficial phenolic compounds in postharvest peaches.

A: [] In vivo studies using HCT-116 xenograft models have shown that L-Epicatechin, as part of the total flavonoid extract from Tetrastigma hemsleyanum, effectively delays tumor growth. Importantly, this antitumor effect was observed without causing significant changes in body weight, organ pathology, or blood parameters, suggesting a favorable safety profile.

A: [] Studies on a high-fat diet-induced C57BL/6N mouse model of NAFLD revealed that Raw Bowl Tea polyphenols (RBTP), which contain L-Epicatechin as a major component, significantly reduced body weight, liver weight, and liver index. Additionally, RBTP improved serum biochemical parameters, reduced inflammatory cytokines, and alleviated pathological injuries in the liver, epididymis, and small intestinal tissues. These findings suggest a protective effect of RBTP, and potentially L-Epicatechin, against NAFLD.

A: [, , , , , , , ] Several analytical techniques are employed to identify and quantify L-Epicatechin, including:

A: [] Before the advent of modern chromatographic techniques, researchers relied on classical methods such as selective extraction and precipitation to isolate and characterize polyphenols in tea leaves. These methods, although less sophisticated, laid the groundwork for our understanding of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。